1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPBHPEMZZFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Properties
Dihydropyridazine derivatives have been explored for their antimicrobial activities. The introduction of fluorine atoms in the aromatic ring often enhances the lipophilicity and biological activity of the compounds. Preliminary studies indicate that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid may exhibit similar properties, warranting further investigation into its efficacy against various pathogens.
Case Studies and Research Findings
- Anticancer Efficacy : A study investigating related compounds found that certain dihydropyridazine derivatives suppressed the growth of human cancer cell lines by inducing apoptosis and inhibiting key regulatory proteins involved in cell cycle progression .
- Antimicrobial Activity : Research on structurally similar compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid could also possess similar properties .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds highlight the importance of fluorine substitution for enhancing bioavailability and metabolic stability .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
Biological Activity
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 926231-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, characterized by a dihydropyridazine core, suggests a variety of biological activities, particularly in oncology and inflammation.
- Molecular Formula : CHFNO
- Molecular Weight : 234.18 g/mol
- CAS Number : 926231-98-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various kinases involved in cancer progression and inflammation.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of several cancer cell lines. Key findings include:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical adenocarcinoma) | 1.7 |
| A375 (malignant melanoma) | 0.87 |
| HCT-116 (colon carcinoma) | 0.55 |
These values indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential as a therapeutic agent in colon cancer treatment .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory studies have shown:
| CDK Target | IC (nM) |
|---|---|
| CDK1 | 23 |
| CDK2 | 9 |
This selectivity highlights the compound's potential in targeting specific pathways involved in tumor proliferation .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of the dihydropyridazine scaffold. For instance, a study reported that modifications at specific positions on the dihydropyridazine ring can enhance anticancer activity and selectivity towards CDK inhibitors .
In vivo studies also demonstrated that oral administration of related compounds led to significant reductions in tumor growth rates in xenograft models, indicating favorable pharmacokinetic properties and potential for clinical application .
Q & A
Q. What established synthetic routes are available for preparing 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted fluorophenyl precursors and pyridazine intermediates. A common approach involves cyclization of hydrazine derivatives with fluorophenyl-containing diketones under acidic or basic conditions. For example, Wiedemann and Grohmann evaluated cyclization protocols for analogous dihydroxypyridinecarboxylic acids, highlighting the use of catalytic acids (e.g., HCl) or bases (e.g., KOH) to drive ring closure . Solvent selection (e.g., DMF, toluene) and temperature control (60–100°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the fluorophenyl group (distinct aromatic splitting patterns) and pyridazine ring protons (downfield shifts for carbonyl-adjacent carbons). Literature data for analogous compounds (e.g., 6-oxo-1-phenyl-dihydropyridine-3-carboxylic acid) show characteristic peaks at δ 7.2–8.1 ppm (aromatic H) and δ 160–170 ppm (carbonyl C) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups.
- Mass Spectrometry : High-resolution MS should match the molecular formula () with a parent ion at m/z 273.05 (M+H) .
Q. What solubility properties are critical for experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Solubility testing should precede reaction design:
Prepare saturated solutions in target solvents (e.g., 10 mg/mL in DMSO).
Use sonication or heating (≤50°C) to enhance dissolution.
Avoid solvents that degrade the pyridazine ring (e.g., strong acids/bases). Safety data for analogous dihydropyridazines recommend DMSO for biological assays and methanol for chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cyclization steps, as used in the synthesis of 6-(4-chlorophenyl)-oxazolopyridine derivatives .
- Solvent Effects : Compare yields in polar vs. nonpolar solvents. For example, DMF may enhance cyclization but requires strict temperature control to avoid decomposition.
- Reaction Time/Temperature : Use design-of-experiments (DoE) to identify optimal parameters. A study on dihydroxy-oxo-dihydropyridines achieved 85% yield at 80°C for 12 hours .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm bond connectivity. For fluorinated analogs, -NMR can clarify substituent positions .
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values. This approach resolved ambiguities in pyridazinecarboxylic acid derivatives .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the fluorophenyl group’s role in hydrophobic binding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Studies on similar fluorinated heterocycles show enhanced stability due to electron-withdrawing fluorine .
Q. How does the fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with H, Cl, or CH substituents and test against biological targets (e.g., antimicrobial assays). Fluorine’s electronegativity often enhances membrane permeability and metabolic stability, as seen in quinolone antibiotics .
- Pharmacokinetic Profiling : Assess logP and plasma protein binding to quantify fluorine’s impact on bioavailability.
Experimental Design & Safety
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Q. How to design stability studies under varying pH and temperature?
Methodological Answer:
Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
Monitor degradation via HPLC at 0, 1, 7, and 30 days.
For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition temperatures. Prior studies on pyridazinecarboxylic acids show stability up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
